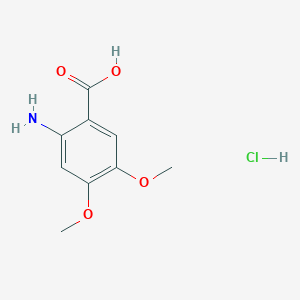
Benzoic acid, 2-amino-4,5-dimethoxy-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-amino-4,5-dimethoxy-, hydrochloride: is a chemical compound with the molecular formula C9H12ClNO4. It is a derivative of benzoic acid, characterized by the presence of amino and methoxy groups on the benzene ring, along with a hydrochloride salt. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-amino-4,5-dimethoxy-, hydrochloride typically involves the following steps:
Nitration: The starting material, 2,4-dimethoxybenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The resulting 2-amino-4,5-dimethoxybenzoic acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid, 2-amino-4,5-dimethoxy-, hydrochloride can undergo oxidation reactions, where the amino group can be oxidized to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form various derivatives, such as converting the amino group to an amine or other reduced forms.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Products include nitro derivatives or other oxidized forms.
Reduction: Products include amine derivatives or other reduced forms.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry: Benzoic acid, 2-amino-4,5-dimethoxy-, hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: The compound has potential applications in drug development. Its derivatives are explored for their therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. It is also employed in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of benzoic acid, 2-amino-4,5-dimethoxy-, hydrochloride involves its interaction with specific molecular targets. The amino and methoxy groups on the benzene ring play a crucial role in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the derivative used.
Comparison with Similar Compounds
- 4,5-Dimethoxyanthranilic acid
- 6-Aminoveratric acid
- 2-Amino-4,5-dimethylbenzoic acid
Comparison: Benzoic acid, 2-amino-4,5-dimethoxy-, hydrochloride is unique due to the presence of both amino and methoxy groups on the benzene ring, along with the hydrochloride salt. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications. Similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications.
Properties
CAS No. |
89847-71-2 |
|---|---|
Molecular Formula |
C9H12ClNO4 |
Molecular Weight |
233.65 g/mol |
IUPAC Name |
2-amino-4,5-dimethoxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO4.ClH/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2;/h3-4H,10H2,1-2H3,(H,11,12);1H |
InChI Key |
LUGHKFPFTDUIQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)N)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















